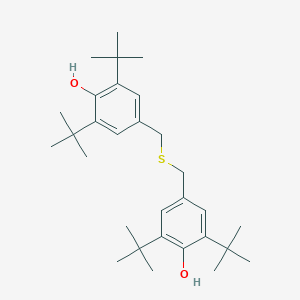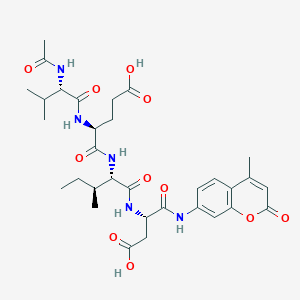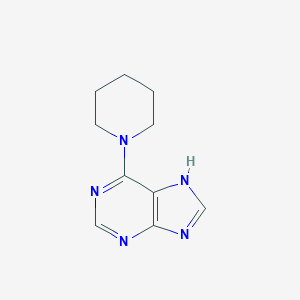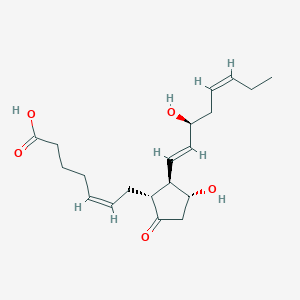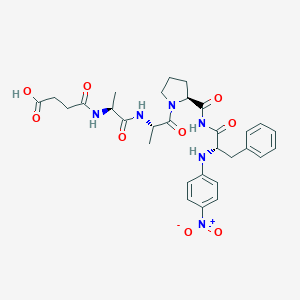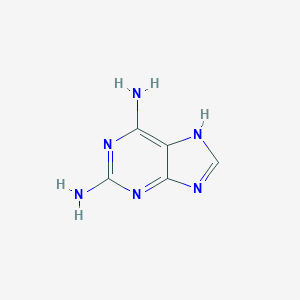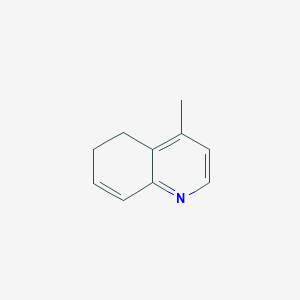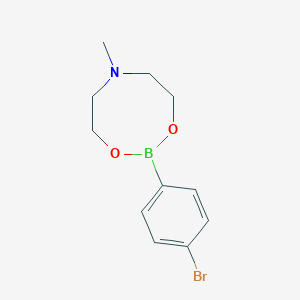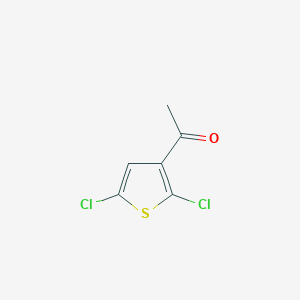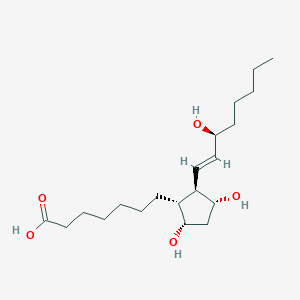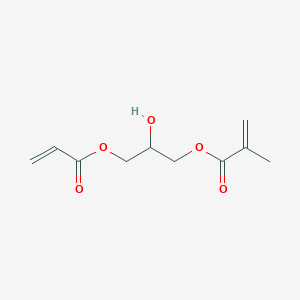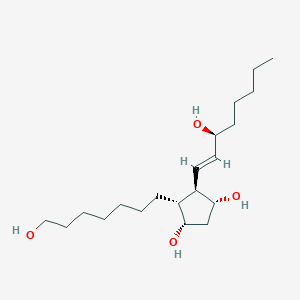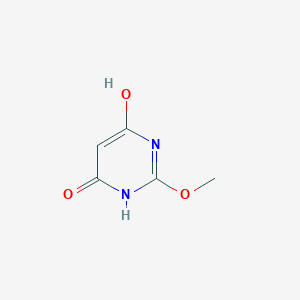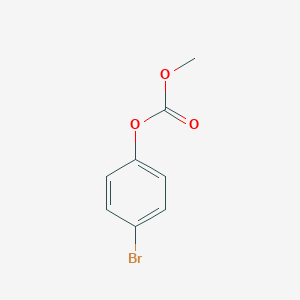
Carbonic acid, p-bromophenyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, p-bromophenyl methyl ester (abbreviated as CPME) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPME is a derivative of carbonic acid and is commonly used in laboratory experiments to study various biological and physiological processes.
Mécanisme D'action
Carbonic acid, p-bromophenyl methyl ester acts as a reversible inhibitor of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. The inhibition of carbonic anhydrase by Carbonic acid, p-bromophenyl methyl ester leads to a decrease in the production of bicarbonate ions, which has various physiological effects.
Effets Biochimiques Et Physiologiques
Carbonic acid, p-bromophenyl methyl ester has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Carbonic acid, p-bromophenyl methyl ester has also been shown to have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Carbonic acid, p-bromophenyl methyl ester in lab experiments is its stability and ease of synthesis. Carbonic acid, p-bromophenyl methyl ester is also relatively inexpensive, making it an attractive option for researchers on a budget. However, Carbonic acid, p-bromophenyl methyl ester has a limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Carbonic acid, p-bromophenyl methyl ester. One area of interest is the development of Carbonic acid, p-bromophenyl methyl ester derivatives with improved solubility and potency. Carbonic acid, p-bromophenyl methyl ester and its derivatives can also be investigated for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, Carbonic acid, p-bromophenyl methyl ester is a promising compound for scientific research due to its unique properties and potential applications. Its inhibition of carbonic anhydrase makes it a valuable tool for the study of various biological and physiological processes. Carbonic acid, p-bromophenyl methyl ester has several advantages for lab experiments, but its limited solubility can be a limitation. Future research on Carbonic acid, p-bromophenyl methyl ester and its derivatives can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
Carbonic acid, p-bromophenyl methyl ester can be synthesized by reacting p-bromophenylmagnesium bromide with dimethyl carbonate in the presence of a catalyst such as copper(I) iodide. The reaction yields Carbonic acid, p-bromophenyl methyl ester as a white crystalline solid with a melting point of 73-74°C.
Applications De Recherche Scientifique
Carbonic acid, p-bromophenyl methyl ester has numerous applications in scientific research, including but not limited to, the study of enzyme kinetics, protein-ligand interactions, and drug discovery. Carbonic acid, p-bromophenyl methyl ester can also be used as a substrate for the synthesis of other compounds that have potential therapeutic applications.
Propriétés
Numéro CAS |
1847-93-4 |
|---|---|
Nom du produit |
Carbonic acid, p-bromophenyl methyl ester |
Formule moléculaire |
C8H7BrO3 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
(4-bromophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
FPNDGKIIOGUURR-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=C(C=C1)Br |
SMILES canonique |
COC(=O)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



